

A Comparative Purity Analysis of Commercially Available 2-[(Acetylthio)methyl]-3-phenylpropionic Acid

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Compound of Interest

Compound Name:

2-[(Acetylthio)methyl]-3phenylpropionic Acid

Cat. No.:

B027288

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative benchmark of commercially available **2-[(Acetylthio)methyl]-3-phenylpropionic acid**, a compound of interest in various research and development applications. The following analysis presents hypothetical data based on standard analytical techniques to illustrate the purity variations one might encounter from different suppliers.

Comparative Purity Data

The purity of **2-[(Acetylthio)methyl]-3-phenylpropionic acid** from three hypothetical commercial vendors was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are summarized in the table below.



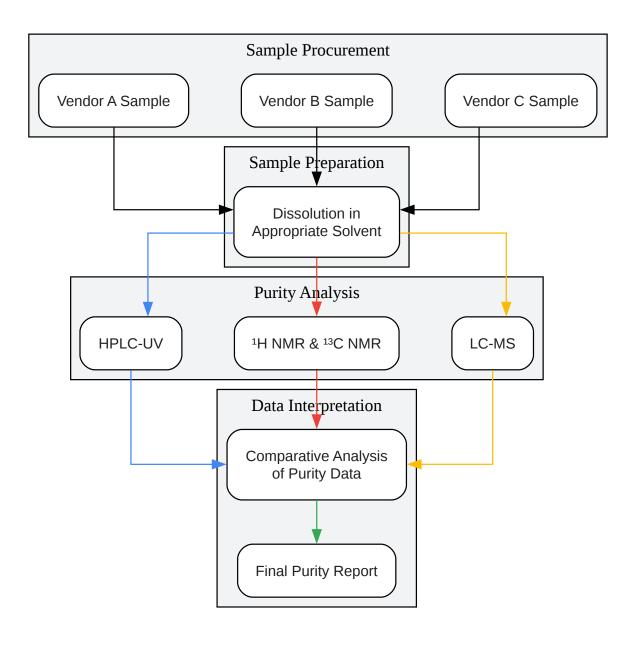
Vendor	Lot Number	Stated Purity (%)	HPLC Purity (%)	NMR Purity (%)	Mass Spectrom etry (m/z)	Notes
Vendor A	VDA-001	98	98.5	98.2	238.0665 [M-H] ⁻	Minor unidentified impurities detected by HPLC.
Vendor B	VDB-002	≥ 97	97.8	97.5	238.0664 [M-H] ⁻	Presence of residual solvent detected by NMR.
Vendor C	VDC-003	99 (High Purity)	99.2	99.1	238.0666 [M-H] ⁻	No significant impurities detected.

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from the named vendors.

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of **2-[(Acetylthio)methyl]-3-phenylpropionic acid** samples obtained from different commercial sources.





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Caption: Experimental workflow for comparative purity analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity benchmarking study are provided below.



High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of **2-[(Acetylthio)methyl]-3-phenylpropionic acid** and the detection of potential impurities.[1]

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 220 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
- Standard Preparation: A reference standard of 2-[(Acetylthio)methyl]-3-phenylpropionic
 acid was prepared in the same manner as the samples.
- Analysis: The purity was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was used to confirm the chemical structure and assess the purity of the compound by identifying characteristic proton and carbon signals and detecting any impurities.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Proton NMR (¹H NMR):



- Procedure: A small amount of the sample was dissolved in the deuterated solvent. The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Analysis: The purity was estimated by comparing the integral of the characteristic peaks of the compound to the integrals of any impurity peaks.
- Carbon NMR (¹³C NMR):
 - Procedure: A more concentrated sample was prepared and the spectrum was acquired.
 - Analysis: The spectrum was used to confirm the carbon framework of the molecule and to identify any carbon-containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was employed to confirm the molecular weight of the compound and to identify any impurities based on their mass-to-charge ratio (m/z).[2]

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]
- Chromatographic Conditions: Similar conditions to the HPLC method were used.
- Mass Spectrometer Settings:
 - Ionization Mode: Negative ESI.
 - Scan Range: m/z 100-500.
 - Analysis: The mass spectrum of the main chromatographic peak was analyzed to confirm
 the molecular weight of 2-[(Acetylthio)methyl]-3-phenylpropionic acid (C₁₂H₁₄O₃S,
 Molecular Weight: 238.30 g/mol).[2][3] The mass spectra of any minor peaks were
 analyzed to identify potential impurities.

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